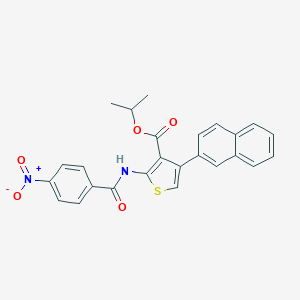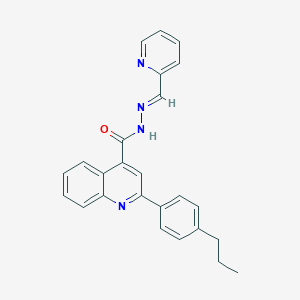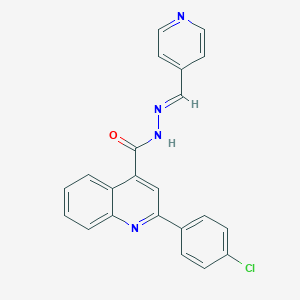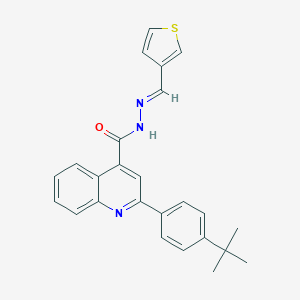![molecular formula C30H27F4N3O5 B454228 2-(2,4-dimethoxyphenyl)-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-4-quinolinecarbohydrazide](/img/structure/B454228.png)
2-(2,4-dimethoxyphenyl)-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethoxyphenyl)-N-[[4-methoxy-3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methylideneamino]-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Synthesis and Chemical Properties
- Quinoline derivatives, similar to the compound , have been synthesized and explored for various applications. For instance, Phillips and Castle (1980) synthesized a range of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline, which show the compound's potential in creating versatile heterocyclic structures (Phillips & Castle, 1980).
Antimicrobial Activity
- Kumar and Kumar (2021) reported the synthesis of new quinoline derivatives, demonstrating their antimicrobial efficacy. This implies that similar compounds could be explored for their antimicrobial properties (Kumar & Kumar, 2021).
Use in Fluorescence Derivatization
- Yamaguchi et al. (1987) discussed 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide, a compound with structural similarities, as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, suggesting potential analytical applications for similar compounds (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).
Anti-inflammatory and Antirheumatic Applications
- Baba et al. (1998) synthesized metabolites of a quinoline derivative, which showed anti-inflammatory effects in an adjuvant arthritic rat model, indicating the potential use of similar compounds in developing disease-modifying antirheumatic drugs (Baba, Makino, Ohta, & Sohda, 1998).
Potential in Drug Repurposing and Anti-Cancer Research
- Manohar et al. (2018) investigated novel QuinolineAcetohydrazide derivatives for anti-inflammatory and anti-cancer efficacy, suggesting the potential of such compounds in drug repurposing and anti-cancer research (Manohar et al., 2018).
properties
Product Name |
2-(2,4-dimethoxyphenyl)-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-4-quinolinecarbohydrazide |
|---|---|
Molecular Formula |
C30H27F4N3O5 |
Molecular Weight |
585.5g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-[(E)-[4-methoxy-3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C30H27F4N3O5/c1-39-20-9-10-22(27(13-20)41-3)25-14-23(21-6-4-5-7-24(21)36-25)28(38)37-35-15-18-8-11-26(40-2)19(12-18)16-42-17-30(33,34)29(31)32/h4-15,29H,16-17H2,1-3H3,(H,37,38)/b35-15+ |
InChI Key |
WSVVVAIRIWTYGE-PTEHHBOZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)OC)COCC(C(F)F)(F)F)OC |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COCC(C(F)F)(F)F)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COCC(C(F)F)(F)F)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3,4-dimethylphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454152.png)

![10-benzoyl-11-{3-nitrophenyl}-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454155.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454156.png)
![10-acetyl-3-(4-chlorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454157.png)


![10-benzoyl-3-(4-chlorophenyl)-11-{3-nitrophenyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454162.png)



![2-(3-butoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454168.png)